molecular formula C8H12Cl2N2O2 B158052 1,4-Bis(chloroacetyl)piperazine CAS No. 1703-23-7

1,4-Bis(chloroacetyl)piperazine

Cat. No.: B158052
CAS No.: 1703-23-7
M. Wt: 239.1 g/mol
InChI Key: QYHXZQGNMLVJPX-UHFFFAOYSA-N
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Description

1,4-Bis(chloroacetyl)piperazine is an organic compound with the molecular formula C8H12Cl2N2O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of two chloroacetyl groups attached to the nitrogen atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(chloroacetyl)piperazine can be synthesized through the reaction of piperazine with chloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+2Chloroacetyl chloride1,4Bis(chloroacetyl)piperazine+2HCl\text{Piperazine} + 2 \text{Chloroacetyl chloride} \rightarrow 1,4-\text{Bis(chloroacetyl)piperazine} + 2 \text{HCl} Piperazine+2Chloroacetyl chloride→1,4−Bis(chloroacetyl)piperazine+2HCl

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(chloroacetyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted piperazine derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and chloroacetic acid.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Condensation Reactions: Aldehydes or ketones in the presence of a catalyst (e.g., acetic acid) are used.

Major Products Formed:

    Substituted Piperazine Derivatives: Formed through nucleophilic substitution.

    Piperazine and Chloroacetic Acid: Formed through hydrolysis.

    Imines or Amides: Formed through condensation reactions.

Scientific Research Applications

1,4-Bis(chloroacetyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

    1,4-Bis(bromoacetyl)piperazine: Similar structure but with bromoacetyl groups instead of chloroacetyl groups.

    1,4-Bis(acetyl)piperazine: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions.

    1,4-Bis(phenylacetyl)piperazine: Contains phenyl groups, which can influence its chemical reactivity and biological activity.

Uniqueness: 1,4-Bis(chloroacetyl)piperazine is unique due to the presence of chloroacetyl groups, which confer high reactivity towards nucleophiles. This makes it particularly useful in synthetic chemistry for the introduction of piperazine moieties into complex molecules. Additionally, its ability to form covalent bonds with biological molecules makes it a valuable tool in biochemical and medicinal research.

Properties

IUPAC Name

2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHXZQGNMLVJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285274
Record name 1,4-Bis(chloroacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703-23-7
Record name 1703-23-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(chloroacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone
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Synthesis routes and methods

Procedure details

By reacting 8.6 g of piperazine with 23 g of chloroacetic chloride in the same manner as described in Synthesis Example 1, 36 g of crystals of the title compound were obtained.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
36 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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